![molecular formula C14H9NO3S B2597072 2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 950114-59-7](/img/structure/B2597072.png)
2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, the phenyl group, and the carboxylic acid group. The exact arrangement of these groups within the molecule would depend on the specific synthesis method used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiazole rings, the phenyl group, and the carboxylic acid group. The furan ring, for example, is known to be reactive due to the presence of the oxygen atom, which can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility, melting point, and boiling point would also be determined by its molecular structure .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention for their antibacterial properties. Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents. These compounds can target both gram-positive and gram-negative bacteria, contributing to the fight against microbial resistance .
Antifungal Potential
Research suggests that furan-containing compounds exhibit antifungal activity. Investigating the effects of 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid against fungal pathogens could provide valuable insights for drug development .
Anti-Inflammatory Properties
Furans have been explored for their anti-inflammatory effects. Understanding how this compound modulates inflammatory pathways may lead to novel therapeutic strategies for inflammatory diseases .
Anticancer Investigations
Furan derivatives, including 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid, have shown promise as potential anticancer agents. Researchers are studying their mechanisms of action and efficacy against various cancer cell lines .
Anti-Ulcer Activity
Some furan compounds exhibit anti-ulcer properties. Investigating whether 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid can protect against gastric ulcers could provide valuable insights for gastroenterology research .
Other Therapeutic Applications
Beyond the mentioned fields, furans have been explored for their diuretic, muscle relaxant, and anti-anxiety effects. While specific studies on 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid are limited, its unique structure warrants further investigation across various therapeutic areas .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-14(17)12-11(9-5-2-1-3-6-9)15-13(19-12)10-7-4-8-18-10/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKSHFZZCNJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
950114-59-7 |
Source
|
Record name | 2-(furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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